Cas no 179060-29-8 (Carbamic acid,[2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI))

Carbamic acid,[2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI) structure
179060-29-8 structure
Product Name:Carbamic acid,[2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
CAS-nummer:179060-29-8
MF:C11H17NO3
MW:211.257583379745
CID:113071
PubChem ID:11469899
Update Time:2025-04-18

Carbamic acid,[2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Carbamic acid,[2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • 2-Methyl-2-propanyl [2-(3-furyl)ethyl]carbamate
    • 2-(tert-butoxycarbonyl)-8-chloro-1,2,3,4-tetrahydroisoquinoline
    • 2-(tert-butoxycarbonylamino)-1-(3-furyl)ethane
    • AB50322
    • AGN-PC-003SNV
    • AK147495
    • CTK8G8940
    • TERT-BUTYL 8-CHLORO-3,4-DIHYDROISOQUINOLINE-2(1H)-CARBOXYLATE
    • Carbamic acid, [2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
    • 179060-29-8
    • Carbamic acid, [2-(3-furanyl)ethyl]-, 1,1-dimethylethyl ester
    • WCYYCMDUMYZLDU-UHFFFAOYSA-N
    • DTXSID801183295
    • Carbamic acid,[2-(3-furanyl)ethyl]-,1,1-dimethylethyl ester(9ci)
    • TERT-BUTYL N-[2-(FURAN-3-YL)ETHYL]CARBAMATE
    • SCHEMBL5549786
    • AKOS015909398
    • N-tert-butoxycarbonyl-2-(3-furyl)ethylamine
    • 2-(t-butoxycarbonylamino)-1-(3-furyl)ethane
    • Inchi: 1S/C11H17NO3/c1-11(2,3)15-10(13)12-6-4-9-5-7-14-8-9/h5,7-8H,4,6H2,1-3H3,(H,12,13)
    • InChI-sleutel: WCYYCMDUMYZLDU-UHFFFAOYSA-N
    • LACHT: O(C(NCCC1=COC=C1)=O)C(C)(C)C

Berekende eigenschappen

  • Exacte massa: 211.12091
  • Monoisotopische massa: 211.12084340g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 5
  • Complexiteit: 210
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2
  • Topologisch pooloppervlak: 51.5Ų

Experimentele eigenschappen

  • PSA: 51.47

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